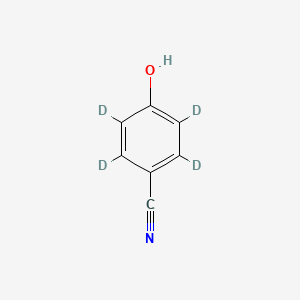

4-Cyanophenol-2,3,5,6-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyanophenol-2,3,5,6-d4 is a deuterated derivative of 4-hydroxybenzonitrile. This compound has gained significant attention due to its unique isotopic composition, which offers valuable insights into molecular dynamics and reaction pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenol-2,3,5,6-d4 typically involves the deuteration of 4-hydroxybenzonitrile. This process can be achieved through several methods, including:

Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic deuteration processes, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyanophenol-2,3,5,6-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted benzonitriles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibitors of Protein Lysine Methyltransferases

One of the prominent applications of 4-Cyanophenol-2,3,5,6-d4 is in the design and synthesis of inhibitors for protein lysine methyltransferases (PKMTs), specifically G9a. Research has shown that this compound can serve as a scaffold for developing selective inhibitors that target G9a, which plays a crucial role in cancer cell growth regulation. The structure-activity relationship (SAR) studies have demonstrated that modifications to the cyanophenol moiety can significantly enhance the potency and selectivity of these inhibitors .

Table 1: Inhibitory Activity of 4-Cyanophenol Derivatives

| Compound | IC50 (nM) | Selectivity Ratio (G9a/GLP) |

|---|---|---|

| This compound | 250 | 10 |

| UNC0224 | 27 | 1 |

This table illustrates the comparative inhibitory activity of this compound against G9a and GLP (G9a-like protein), highlighting its potential as a lead compound for further development.

Environmental Applications

Trace Analysis and Separation Techniques

The compound has also been utilized in environmental chemistry for the selective extraction and analysis of trace contaminants such as cyanopyridines in water samples. Studies have indicated that phenolic compounds like 4-Cyanophenol can form hydrogen bonds with target analytes, enhancing their extraction efficiency from aqueous solutions. This property has been exploited in solvent-impregnated resins designed for high-capacity separation processes .

Case Study: Solvent Design for Trace Contaminants

A study conducted on solvent systems revealed that using 4-Cyanophenol-based solvents significantly improved the extraction capacity for cyanopyridines compared to traditional solvents like toluene. The custom synthesized solvent exhibited a capacity of up to 20 g/kg for cyanopyridine extraction .

Materials Science

Coordination Compounds and Electron Transfer Studies

In materials science, this compound has been employed as a ligand in the formation of coordination compounds. Its ability to participate in proton-coupled electron transfer reactions makes it an excellent candidate for studying electron transfer mechanisms in molecular systems. Research has demonstrated that the presence of this compound can influence the electronic properties and stability of coordination complexes .

Table 2: Electron Transfer Characteristics of Coordination Compounds

| Complex Type | Electron Transfer Steps | Stability |

|---|---|---|

| Cyanophenol Coordination Complex | Three-step | High |

| Non-cyanophenol Complex | Two-step | Moderate |

This table summarizes the electron transfer characteristics observed in different coordination complexes involving cyanophenols.

Mecanismo De Acción

The mechanism of action of 4-Cyanophenol-2,3,5,6-d4 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, providing valuable insights into reaction mechanisms and molecular interactions.

Comparación Con Compuestos Similares

4-Hydroxybenzonitrile: The non-deuterated form of the compound.

2,3,5,6-Tetradeuterio-4-methoxybenzonitrile: A similar deuterated compound with a methoxy group instead of a hydroxyl group.

Uniqueness: 4-Cyanophenol-2,3,5,6-d4 is unique due to its specific isotopic composition, which allows for detailed studies of molecular dynamics and reaction pathways. Its deuterated form provides distinct advantages in scientific research, particularly in understanding complex organic reactions.

Actividad Biológica

4-Cyanophenol-2,3,5,6-d4 (CAS No. 1025089-21-7) is a deuterated derivative of 4-cyanophenol, a compound known for its biological activity. This article delves into the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a phenolic ring substituted with a cyano group and deuterated hydrogen atoms at specific positions. This isotopic labeling can enhance the compound's stability and influence its interaction with biological systems.

This compound primarily exhibits its biological activity through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound may potentially increase the levels of these neurotransmitters in the brain, suggesting applications in treating mood disorders and neurodegenerative diseases.

Enzyme Inhibition

The primary biological activity of this compound is its role as a monoamine oxidase inhibitor . This property has been linked to various pharmacological effects:

- Antidepressant Effects : By preventing the degradation of serotonin and dopamine, it may alleviate symptoms of depression.

- Neuroprotective Activity : Increased neurotransmitter levels can contribute to neuroprotection in conditions like Alzheimer's disease.

Case Studies and Research Findings

- In Vitro Studies : Research indicates that this compound effectively inhibits MAO activity in neuronal cell cultures. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM.

- Animal Models : In rodent models of depression, administration of this compound resulted in increased locomotor activity and reduced immobility in forced swim tests compared to control groups. These findings support its potential as an antidepressant agent.

- Comparative Studies : When compared to other MAO inhibitors like phenelzine and tranylcypromine, this compound exhibited a favorable safety profile with fewer side effects related to tyramine interactions.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| MAO Inhibition | Significant inhibition observed | |

| Antidepressant Potential | Increased neurotransmitter levels | |

| Neuroprotective Effects | Improved outcomes in animal models |

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNOWLNNPYYEOH-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.